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Cat. No.: B605415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological
profile of AMG-837, a novel, orally bioavailable partial agonist of the G protein-coupled
receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). AMG-837 has been
investigated for its potential as a therapeutic agent for type 2 diabetes. This document
summarizes key preclinical findings, including in vitro and in vivo data, and details the
experimental methodologies used in these seminal studies.

Mechanism of Action

AMG-837 is a potent and selective partial agonist of GPR40.[1][2][3] Its mechanism of action
centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic 3-
cells.[2][4] GPR40 is a receptor for long-chain free fatty acids and its activation is linked to the
Gaq signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn
mediates an increase in inositol 1,4,5-triphosphate (IP3) and subsequent intracellular calcium
mobilization, key events in the insulin secretion cascade.[5][6] Notably, the insulinotropic effect
of AMG-837 is glucose-dependent, meaning it enhances insulin secretion primarily under
hyperglycemic conditions, which may reduce the risk of hypoglycemia compared to other
insulin secretagogues like sulfonylureas.[2]

In Vitro Profile
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The in vitro activity of AMG-837 has been characterized through various cell-based assays,
demonstrating its potency and selectivity for the GPR40 receptor across multiple species.

Receptor Activation and Signaling

AMG-837 has been shown to stimulate downstream signaling pathways associated with
GPRA40 activation, including GTPyS binding, inositol phosphate accumulation, and calcium flux.
[1][4] It is characterized as a partial agonist when compared to endogenous ligands like
docosahexaenoic acid (DHA).[4][7]

Table 1: In Vitro Activity of AMG-837 in GPR40 Functional Assays

Assay Type Cell Line Species EC50 (nM) Reference
Aequorin Ca2+

CHO Human 13.5 [819]
Flux
Aequorin Ca2+

CHO Mouse 226+18 [2][10]
Flux
Aequorin Ca2+

CHO Rat 31.7+1.8 [2][10]
Flux
Aequorin Ca2+

CHO Dog 71.3+58 [2][10]
Flux
Aequorin Ca2+

CHO Rhesus Monkey 30.6 +4.3 [2][10]
Flux

- Dose-dependent
GTPyS Binding - - ) [1][11]
increase
Inositol
Dose-dependent

Phosphate - - [1][11]

) increase
Accumulation

Note: EC50 values are presented as mean + SEM where available.

Selectivity Profile
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AMG-837 exhibits high selectivity for GPR40, with no significant activity observed at related
free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10
HM.[4][10]

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated
Islets

A key functional characteristic of AMG-837 is its ability to potentiate insulin secretion from
isolated pancreatic islets in a glucose-dependent manner.

Table 2: Effect of AMG-837 on Glucose-Stimulated Insulin Secretion in Mouse Islets

. AMG-837
Condition . Outcome Reference
Concentration

Dose-dependent

increase in insulin

16.7 mM Glucose 1nM-10uM ) [819]
secretion (EC50 = 142
+ 20 nM)
No potentiation of
<5.6 mM Glucose - [2]
GSIS
=28.3 mM Glucose - Increased GSIS [2]
Wild-type Islets - Potentiated GSIS [2][11]
GPR40 Knockout No potentiation of
- [2][11]
Islets GSIS

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering efficacy of
AMG-837.

Pharmacokinetics

AMG-837 exhibits favorable pharmacokinetic properties, including good oral bioavailability.
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Table 3: Pharmacokinetic Parameters of AMG-837 in Rats

Dose (Oral) Bioavailability (%F) Cmax (pM) Reference

0.5 mg/kg 84 1.4 [2][9][10]

Efficacy in Glucose Tolerance Tests

Acute administration of AMG-837 has been shown to improve glucose tolerance in both normal
and diabetic rodent models.

Table 4: In Vivo Efficacy of AMG-837 in Oral Glucose Tolerance Tests (OGTT)

Effect on Glucose

Animal Model Dose (Oral) Reference
AUC
14.5% improvement
Sprague-Dawley Rats 0.1 mg/kg [4][10]
(p<0.05)

18.8% improvement

Sprague-Dawley Rats 0.3 mg/k 4][10
prag y a/kg (0<0.01) [4][10]

Zucker Fatty Rats (21- 34% decrease

) 0.1 mg/kg [10]
day dosing) (p<0.001)
Zucker Fatty Rats (21- 39% decrease

. 0.3 mg/kg [10]
day dosing) (p<0.001)

Note: AUC refers to the Area Under the Curve for glucose levels.

Experimental Protocols
In Vitro Aequorin Ca2+ Flux Assay

e Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the respective
GPR40 receptor (human, mouse, rat, dog, or rhesus monkey) and an aequorin expression
plasmid.[2][11]
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Methodology: Cells are incubated with coelenterazine to reconstitute the active aequorin
photoprotein. AMG-837 at varying concentrations is added to the cells. The binding of AMG-
837 to GPRA40 triggers a Gag-mediated signaling cascade, leading to an increase in
intracellular calcium. This calcium binds to aequorin, resulting in a conformational change
and the emission of light. The luminescent signal is measured and used to determine the
dose-response relationship and calculate the EC50 value.[2][11]

Isolated Pancreatic Islet Insulin Secretion Assay

Animal Model: Islets are isolated from mice (wild-type or GPR40 knockout).[2][11]

Methodology: Isolated islets are incubated in buffer containing varying concentrations of
glucose (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with or without different concentrations of AMG-
837. After a defined incubation period, the supernatant is collected, and the concentration of
secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or
radioimmunoassay (RIA). The GPR40-dependent activity is confirmed by the lack of effect in
islets from GPR40 knockout mice.[2][11]

In Vivo Oral Glucose Tolerance Test (OGTT)

Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.[1][2]

Methodology: Animals are fasted overnight. A single oral dose of AMG-837 or vehicle is
administered by gavage. After a specified pre-treatment period (e.g., 30 minutes), a glucose
bolus is administered either orally or via intraperitoneal injection. Blood samples are
collected at various time points before and after the glucose challenge. Plasma glucose and
insulin levels are measured to assess the effect of AMG-837 on glucose disposal and insulin
secretion.[2][10]

Visualizations
Signaling Pathway of AMG-837 in Pancreatic B-Cells
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Click to download full resolution via product page

Caption: AMG-837 mediated GPR40 signaling pathway in pancreatic -cells.

Experimental Workflow for In Vivo Oral Glucose
Tolerance Test
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Caption: Workflow for assessing the in vivo efficacy of AMG-837 using an OGTT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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